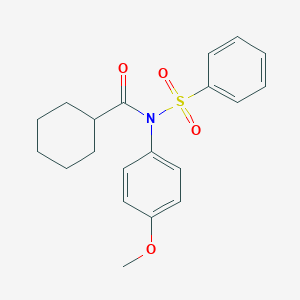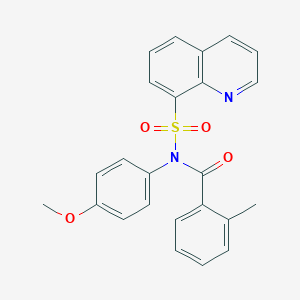![molecular formula C21H20N6O B284120 N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine, also known as MP-PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This inhibition of kinase activity leads to downstream effects on various cellular processes, including cell division, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division and apoptosis, this compound has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and cell adhesion. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in lab experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these kinases in various biological processes without affecting the activity of other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been found to induce cell death in both cancer and non-cancer cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in scientific research. One area of interest is the development of this compound-based therapies for cancer. Researchers are also investigating the role of specific protein kinases in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and this compound may be a valuable tool in these studies. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective and targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine involves the reaction of 4-(4-morpholinyl)aniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been widely used in scientific research for its ability to selectively inhibit the activity of protein kinases. This compound has been found to be particularly effective in inhibiting the activity of a specific kinase called Aurora kinase A. Aurora kinase A is a key regulator of cell division and is overexpressed in many types of cancer. Inhibition of Aurora kinase A activity by this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C21H20N6O |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-ylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20N6O/c1-2-4-18(5-3-1)27-21-19(14-24-27)20(22-15-23-21)25-16-6-8-17(9-7-16)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2,(H,22,23,25) |
Clave InChI |
ZAYRNOYRHPRYAK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


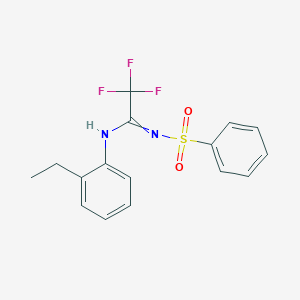
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

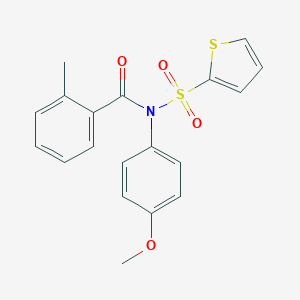

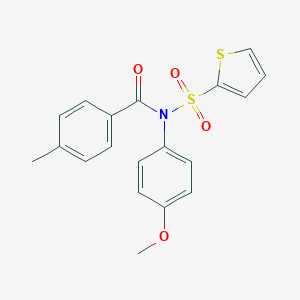
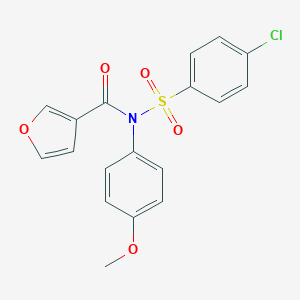

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
